molecular formula C15H11F2NO3 B4133684 N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide

N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide

Cat. No. B4133684
M. Wt: 291.25 g/mol
InChI Key: NQLQDBOYHJQJDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide, also known as DFPFA, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide is not fully understood, but it is believed to act on various cellular pathways that are involved in inflammation and cancer. N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide has been shown to inhibit the activity of certain enzymes that are involved in these pathways, leading to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide can reduce the size of tumors in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide has been shown to have low toxicity in animal models, making it a potentially safe compound to use in research. However, one limitation of using N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.

Future Directions

There are numerous future directions for research on N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide. One area of interest is the development of new analogs of N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide with improved anti-inflammatory and anti-cancer properties. Another area of interest is the study of the environmental fate and transport of N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide and other fluorinated compounds. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide and its potential applications in various fields.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide has been shown to have anti-inflammatory and anti-cancer properties. In material science, N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide has been used as a building block for the synthesis of new polymers with unique properties. In environmental science, N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide has been used as a model compound to study the fate and transport of fluorinated compounds in the environment.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO3/c16-11-3-6-14(13(17)7-11)18-15(20)9-21-12-4-1-10(8-19)2-5-12/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLQDBOYHJQJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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